

# using 6-Bromo-triazolo[1,5-a]pyrazin-2-amine in medicinal chemistry

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 6-Bromo-[1,2,4]triazolo[1,5-a]pyrazin-2-amine

**Cat. No.:** B1499372

[Get Quote](#)

An In-Depth Guide to the Medicinal Chemistry Applications of 6-Bromo-[1][2][3]triazolo[1,5-a]pyrazin-2-amine

## Authored by a Senior Application Scientist

The[1][2][3]triazolo[1,5-a]pyrazine scaffold is a cornerstone in modern medicinal chemistry, recognized for its structural versatility and significant biological activity.[3][4] This nitrogen-rich heterocyclic system exhibits a unique electronic architecture that facilitates robust interactions with various biomolecular targets through hydrogen bonding,  $\pi$ - $\pi$  stacking, and metal ion coordination.[4] Its adaptability allows for precise chemical modifications to enhance pharmacokinetic properties, bioavailability, and therapeutic efficacy.[3] Among the derivatives of this scaffold, 6-Bromo-[1][2][3]triazolo[1,5-a]pyrazin-2-amine emerges as a particularly valuable building block for the synthesis of targeted therapeutics, especially protein kinase inhibitors.[5]

The strategic placement of a bromine atom at the 6-position provides a reactive handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments. This feature, combined with the inherent biological potential of the triazolopyrazine core, makes it a highly sought-after intermediate in drug discovery programs. This guide provides a comprehensive overview of the properties, synthesis, and key applications of 6-Bromo-[1][2][3]triazolo[1,5-a]pyrazin-2-amine, complete with detailed experimental protocols for its utilization in a research setting.

## Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in the laboratory. The table below summarizes the key characteristics of 6-Bromo-[1][2][3]triazolo[1,5-a]pyrazin-2-amine.

| Property          | Value                                          | Reference |
|-------------------|------------------------------------------------|-----------|
| CAS Number        | 1184915-33-0                                   | [6][7]    |
| Molecular Formula | C <sub>5</sub> H <sub>4</sub> BrN <sub>5</sub> | [8]       |
| Molecular Weight  | 214.02 g/mol                                   | [9]       |
| Appearance        | Yellowish solid                                | [5]       |
| Solubility        | Poor in water; Soluble in DMSO and DMF         | [5]       |
| Storage           | 2-8°C, protect from light                      | [5]       |
| Purity            | Typically ≥97%                                 | [9]       |

Safety Considerations: 6-Bromo-[1][2][3]triazolo[1,5-a]pyrazin-2-amine should be handled with appropriate personal protective equipment, including chemical-resistant gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. As with many brominated heterocyclic compounds, there is a potential for environmental persistence, and disposal should follow institutional guidelines.[5]

## Synthesis of 6-Bromo-[1][2][3]triazolo[1,5-a]pyrazin-2-amine: A General Protocol

The synthesis of the triazolopyrazine core can be achieved through several routes, often involving the condensation of an aminotriazole with a 1,3-dicarbonyl compound or its equivalent.[10] The following protocol outlines a representative synthesis.

## Experimental Protocol: Synthesis

Objective: To synthesize 6-Bromo-[1][2][3]triazolo[1,5-a]pyrazin-2-amine.

**Reagents and Materials:**

- 3-Amino-1,2,4-triazole
- 2-Bromomalonaldehyde
- Glacial Acetic Acid
- Ethanol
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating
- Standard glassware for workup and purification

**Procedure:**

- Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-amino-1,2,4-triazole (1.0 eq) in a mixture of ethanol and glacial acetic acid.
- Addition of Reagents: To this solution, add 2-bromomalonaldehyde (1.1 eq) portion-wise at room temperature with stirring.
- Cyclization: Heat the reaction mixture to reflux (typically around 80-90°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- Workup: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, concentrate the solvent under reduced pressure.
- Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to afford the pure 6-Bromo-[1][2][3]triazolo[1,5-a]pyrazin-2-amine.

Causality: The acidic conditions catalyze the condensation reaction between the amino group of the triazole and the aldehyde groups of the bromomalonaldehyde, leading to the formation of the pyrazine ring fused to the triazole.



[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of 6-Bromo-[1][2][3]triazolo[1,5-a]pyrazin-2-amine.

## Key Application: A Scaffold for Kinase Inhibitor Discovery

The triazolopyrazine scaffold is a privileged structure in the design of protein kinase inhibitors. [11] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[12] The 6-bromo substituent on the triazolopyrazine core is a key feature that allows for the generation of large libraries of analogues through transition metal-catalyzed cross-coupling reactions.[5] This enables extensive exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.



[Click to download full resolution via product page](#)

Caption: Central role of the bromo-substituted scaffold in generating diverse chemical libraries.

## Protocol for Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds.<sup>[13]</sup> It is particularly useful for coupling aryl or heteroaryl groups to the 6-position of the triazolopyrazine core.<sup>[14]</sup>

## Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To couple an arylboronic acid to the 6-position of 6-Bromo-[1][2][3]triazolo[1,5-a]pyrazin-2-amine.

| Reagent/Component                                                                        | Role                   | Typical Amount                |
|------------------------------------------------------------------------------------------|------------------------|-------------------------------|
| 6-Bromo-[1][2][3]triazolo[1,5-a]pyrazin-2-amine                                          | Starting Material      | 1.0 eq                        |
| Arylboronic Acid                                                                         | Coupling Partner       | 1.2-1.5 eq                    |
| Palladium Catalyst (e.g., Pd(PPh <sub>3</sub> ) <sub>4</sub> , Pd(dppf)Cl <sub>2</sub> ) | Catalyst               | 2-5 mol%                      |
| Base (e.g., K <sub>2</sub> CO <sub>3</sub> , Cs <sub>2</sub> CO <sub>3</sub> )           | Activates Boronic Acid | 2.0-3.0 eq                    |
| Solvent                                                                                  | Reaction Medium        | 1,4-Dioxane/Water (e.g., 4:1) |

### Procedure:

- Inert Atmosphere:** To a dry Schlenk flask or microwave vial, add 6-Bromo-[1][2][3]triazolo[1,5-a]pyrazin-2-amine (1.0 eq), the desired arylboronic acid (1.2 eq), the palladium catalyst (e.g., 5 mol% Pd(PPh<sub>3</sub>)<sub>4</sub>), and the base (e.g., 2.0 eq K<sub>2</sub>CO<sub>3</sub>).
- Degassing:** Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

- Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water) via syringe.
- Reaction: Stir the mixture vigorously and heat to the desired temperature (typically 80-110°C) for the required time (2-12 hours), monitoring by TLC or LC-MS.[14]
- Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Causality: The palladium catalyst undergoes a catalytic cycle involving oxidative addition to the C-Br bond, transmetalation with the boronic acid (activated by the base), and reductive elimination to form the new C-C bond and regenerate the active Pd(0) catalyst.[13]



[Click to download full resolution via product page](#)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

## Structure-Activity Relationship (SAR) Insights

SAR studies on triazolopyrazine derivatives have revealed key structural features that influence their biological activity.[2][15]

- Substitution at the 6-position: As explored via Suzuki coupling, the introduction of various aryl and heteroaryl groups at this position is a primary driver of potency and selectivity against different kinase targets. Hydrophobic and electrostatic interactions in the kinase active site are heavily influenced by the nature of this substituent.[15]

- The 2-amino group: This group often acts as a key hydrogen bond donor, anchoring the molecule in the hinge region of the kinase ATP-binding pocket.[16]
- Other positions: Modifications at other positions on the pyrazine ring can be used to fine-tune physicochemical properties such as solubility and metabolic stability.



[Click to download full resolution via product page](#)

Caption: Key SAR points for triazolopyrazine-based kinase inhibitors.

## Protocol for In Vitro Kinase Assay

Once novel derivatives are synthesized, their biological activity must be assessed. A common method is an in vitro biochemical kinase assay.[17][18]

### Experimental Protocol: ADP-Glo™ Kinase Assay (Promega)

Objective: To determine the IC<sub>50</sub> value of a synthesized compound against a specific protein kinase.

Principle: This is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction. As kinase activity is inhibited, less ADP is formed, resulting in a lower luminescent signal.

**Reagents and Materials:**

- Kinase of interest
- Kinase-specific substrate
- ATP
- Synthesized inhibitor compound (in DMSO)
- ADP-Glo™ Reagent
- Kinase Detection Reagent
- White, opaque 384-well assay plates
- Plate-reading luminometer

**Procedure:**

- Compound Plating: Prepare serial dilutions of the inhibitor compound in DMSO and dispense into the assay plate. Include controls for 100% activity (DMSO only) and 0% activity (no kinase).
- Kinase Reaction: Add the kinase, substrate, and ATP to the wells to initiate the reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
- Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
- ADP to ATP Conversion: Add Kinase Detection Reagent, which contains enzymes that convert the ADP produced into ATP. Incubate for 30 minutes at room temperature.
- Luminescence Detection: The newly synthesized ATP is used by a luciferase to generate a luminescent signal, which is proportional to the amount of ADP initially produced. Read the luminescence on a plate reader.

- Data Analysis: Plot the luminescent signal against the inhibitor concentration and fit the data to a dose-response curve to determine the  $IC_{50}$  value.

Causality: The inhibitor competes with ATP or the substrate, reducing the rate of phosphorylation and thus the amount of ADP produced. The coupled enzymatic reactions of the assay convert this ADP level into a quantifiable light signal.



[Click to download full resolution via product page](#)

Caption: Workflow for a luminescence-based in vitro kinase assay.

## Conclusion

6-Bromo-[1][2][3]triazolo[1,5-a]pyrazin-2-amine is a powerful and versatile building block in medicinal chemistry. Its triazolopyrazine core provides a proven scaffold for engaging biological targets, while the bromine atom at the 6-position unlocks a vast chemical space for optimization through modern synthetic methods. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to effectively utilize this compound in their drug discovery efforts, particularly in the pursuit of novel protein kinase inhibitors.

## References

- Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development. Future Medicinal Chemistry.
- Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development. PubMed.
- Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development. Taylor & Francis Online.
- Full article: Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development. Taylor & Francis Online.
- Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. MDPI.
- Structure-activity relationships of triazolopyridine oxazole p38 inhibitors: identification of candidates for clinical development. PubMed.
- Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology.
- Synthesis of New Triazolopyrazine Antimalarial Compounds. MDPI.
- Kinase Target Engagement Assay Panel Screening Service. Creative Biolabs.
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
- Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
- Identification of triazolo[4,5-b]pyrazine derivatives as hepatocyte growth factor receptor inhibitors through structure-activity relationships and molecular docking simulations. PubMed.
- A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry.

- Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. PMC - NIH.
- Novel Inhibitor of p38 MAP Kinase as an Anti-TNF- $\alpha$  Drug: Discovery of N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide (TAK-715) as a Potent and Orally Active Anti-Rheumatoid Arthritis Agent. ACS Publications.
- Piperazine (I) and triazolo-pyrazine (II) scaffolds. ResearchGate.
- An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry (RSC Publishing).
- TAK-715. IUPHAR/BPS Guide to PHARMACOLOGY.
- A modified procedure for the palladium catalyzed borylation/Suzuki–Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. NIH.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC - PubMed Central.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Tak-715. PubChem - NIH.
- Base catalyzed microwave assisted synthesis, characterization of 6-bromo-pyrazolo-[1, 5-a]-pyrimidine-3-ethyl-carboxylate. [www.chemijournal.com](http://www.chemijournal.com).
- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central.
- Compound: TAK-715 (CHEMBL363648). ChEMBL - EMBL-EBI.
- 6-Bromo-N-(2-methyl-2H-benzo[d][1][2][4]triazol-5-yl)quinolin-4-amine. MDPI.
- Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R). [pubs.rsc.org](http://pubs.rsc.org).
- 6-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine. Sunway Pharm Ltd.
- 6-Bromo-[1][2][3]triazolo[1, 5-a]pyridin-2-amine, min 97%, 1 gram. [www.axxora.com](http://www.axxora.com).
- 6-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine. PubChemLite.
- 6-bromo-[1][2][3]triazolo[1,5-a]pyrimidin-2-amine. PubChemLite.
- 6-bromo-[1][2][3]triazolo[1,5-a]pyrazin-2-amine. MOLBASE.
- 6, 8-Dibromo[1][2][3]triazolo[1, 5-a]pyrazine, min 98%, 1 gram. [www.axxora.com](http://www.axxora.com).
- 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC.
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI.
- 2-Amino-4,5,6,7-tetrahydro-1,2,4-triazolo[1,5-a]pyrimidines: Synthesis and reactions with electrophilic reagents. ResearchGate.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. chemshuttle.com [chemshuttle.com]
- 6. 1184915-33-0|6-Bromo-[1,2,4]triazolo[1,5-a]pyrazin-2-amine|BLD Pharm [bldpharm.com]
- 7. arctomsci.com [arctomsci.com]
- 8. PubChemLite - 6-bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (C5H4BrN5) [pubchemlite.lcsb.uni.lu]
- 9. molbase.com [molbase.com]
- 10. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Identification of triazolo[4,5-b]pyrazine derivatives as hepatocyte growth factor receptor inhibitors through structure-activity relationships and molecular docking simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biochemical Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. reactionbiology.com [reactionbiology.com]

- To cite this document: BenchChem. [using 6-Bromo-triazolo[1,5-a]pyrazin-2-amine in medicinal chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1499372#using-6-bromo-triazolo-1-5-a-pyrazin-2-amine-in-medicinal-chemistry\]](https://www.benchchem.com/product/b1499372#using-6-bromo-triazolo-1-5-a-pyrazin-2-amine-in-medicinal-chemistry)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)